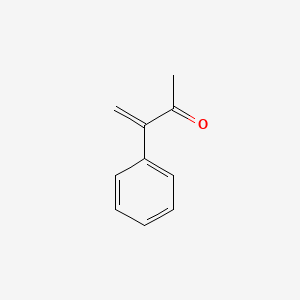

3-Phenyl-3-buten-2-one

Descripción

Significance of Enones in Contemporary Organic Chemistry

The significance of enones in contemporary organic chemistry is multifaceted. They serve as crucial building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govcymitquimica.com The conjugated system within the enone structure allows for a variety of chemical transformations. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a fundamental reaction known as the Michael addition. rug.nlscribd.com Furthermore, the carbon-carbon double bond and the carbonyl group can undergo a range of addition and reduction reactions, providing access to a wide array of functionalized products. rsc.orglibretexts.orglibretexts.org The presence of an aryl substituent further influences the reactivity and properties of the molecule, often enhancing its stability and providing a site for further chemical modification.

Structural Classification and Nomenclature within Butenone Derivatives

3-Phenyl-3-buten-2-one belongs to the butenone family of derivatives. The systematic IUPAC name for this compound is 3-phenylbut-3-en-2-one. nih.gov The parent structure is butenone, a four-carbon chain containing a ketone (at position 2) and a double bond. wikipedia.org The position of the double bond is indicated by the number preceding "-en," and the position of the ketone is indicated by the number preceding "-one." Substituents on the carbon chain are named and numbered accordingly. For instance, the presence of a phenyl group at the third carbon position gives rise to the name this compound. nih.gov

It is important to distinguish this compound from its isomer, 4-phenyl-3-buten-2-one (B7806413), commonly known as benzalacetone or benzylideneacetone (B49655). sigmaaldrich.comnist.gov In the latter, the phenyl group is attached to the fourth carbon. Another related compound is 3-methyl-4-phenyl-3-buten-2-one (B155874). nist.gov The nomenclature rules for organic compounds, which can be based on either substituent or salt naming conventions, provide a systematic way to differentiate these structurally distinct molecules. organicchemistrydata.org

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 3-phenylbut-3-en-2-one | C₁₀H₁₀O | 146.19 | 32123-84-5 |

| 4-Phenyl-3-buten-2-one | 4-phenylbut-3-en-2-one | C₁₀H₁₀O | 146.19 | 122-57-6 |

| 3-Methyl-4-phenyl-3-buten-2-one | 3-methyl-4-phenyl-3-buten-2-one | C₁₁H₁₂O | 160.21 | 1901-26-4 |

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis and its utility as a reactant in various chemical transformations. Synthetic methodologies often involve condensation reactions to construct the α,β-unsaturated ketone framework. A significant area of investigation has been its behavior in catalytic hydrogenation reactions, where selective reduction of either the carbon-carbon double bond or the carbonyl group can be achieved under specific conditions. libretexts.orglibretexts.orgacs.org Furthermore, its role as a Michael acceptor in conjugate addition reactions has been a subject of study, providing a pathway to more complex molecular architectures. rug.nl Spectroscopic analysis, including NMR and mass spectrometry, plays a crucial role in the characterization of this compound and its reaction products. nih.govpolimi.it

Structure

2D Structure

Propiedades

IUPAC Name |

3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315032 | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32123-84-5 | |

| Record name | NSC291306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Pathways of 3 Phenyl 3 Buten 2 One

Nucleophilic Addition Reactions to the Enone System

Conjugate Addition (1,4-Addition) Mechanisms

Conjugate addition, or the Michael addition, involves the attack of a nucleophile at the β-carbon of the enone system. This pathway is generally favored by "soft" nucleophiles, such as enolates, cuprates, and thiols. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct, typically a saturated ketone.

Research on related α,β-unsaturated ketones illustrates this principle. The Michael addition of enolates to enones is a well-established method for forming carbon-carbon bonds, leading to 1,5-dicarbonyl compounds. rug.nl While specific studies on 3-Phenyl-3-buten-2-one are limited, the reactivity of analogous compounds like 4-phenyl-3-buten-2-one (B7806413) (benzalacetone) is instructive. For instance, investigations into the use of silyl-substituted butenones as Michael acceptors have shown that they can undergo intramolecular conjugate additions. ucla.edu

A significant biological example of conjugate addition is the enzymatic reaction of α,β-unsaturated ketones with glutathione (B108866), catalyzed by glutathione transferase (GST). This process is a key detoxification pathway in which the thiol group of glutathione attacks the β-carbon of the enone.

However, the reactivity in conjugate addition can be sensitive to the specific reactants. In a study on copper(I)-catalyzed enantioselective conjugate addition of 1,3-diynes, 4-phenyl-3-buten-2-one was found to be unreactive under the optimized conditions that worked for other enones, highlighting the subtle electronic and steric effects that can influence this pathway. rsc.org

Direct Addition to the Carbonyl Center (1,2-Addition)

Direct addition involves the nucleophilic attack at the electrophilic carbonyl carbon. This pathway is typically favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds. The initial product is an alkoxide, which upon workup yields an allylic alcohol.

The competition between 1,2- and 1,4-addition is a central theme in enone chemistry. The use of certain solvents, like hexamethylphosphoric triamide (HMPA), is known to favor 1,4-addition, while its absence can lead to more 1,2-addition. rug.nl Furthermore, 1,2-addition can sometimes be a reversible process, and under certain conditions, a 1,2-adduct can rearrange to the more thermodynamically stable 1,4-adduct. rug.nl

Reductive reagents can also exhibit selectivity between 1,2- and 1,4-addition. The reduction of benzalacetone with zinc borohydride (B1222165) on charcoal (Zn(BH4)2/C) has been shown to be highly regioselective, yielding the 1,2-reduction product, 4-phenyl-3-buten-2-ol, in high yield. redalyc.org This demonstrates a clear preference for attack at the carbonyl center over the conjugate system under these specific conditions.

| Reagent/Condition | Substrate | Predominant Pathway | Product Type | Reference |

| Enolates | Enones | 1,4-Addition | 1,5-Dicarbonyl Compound | rug.nl |

| Glutathione (enzymatic) | α,β-Unsaturated Ketones | 1,4-Addition | Glutathione Conjugate | |

| Zn(BH4)2 / Charcoal | Benzalacetone | 1,2-Addition | Allylic Alcohol | redalyc.org |

| Hard Nucleophiles (e.g., R-Li) | Enones | 1,2-Addition | Allylic Alcohol | rug.nl |

| Soft Nucleophiles (e.g., R2CuLi) | Enones | 1,4-Addition | Saturated Ketone | rug.nl |

Reduction Chemistry of this compound

The reduction of this compound can lead to several different products, depending on the reagent and conditions employed. The primary targets for reduction are the carbon-carbon double bond and the carbonyl group. Selective reduction of one of these functional groups in the presence of the other is a key challenge and a subject of considerable research.

Catalytic Hydrogenation for Selective Carbon-Carbon Double Bond Reduction

The selective reduction of the carbon-carbon double bond in an enone yields the corresponding saturated ketone. This transformation is often achieved through catalytic hydrogenation or by using specific biological or chemical reducing agents.

In Vivo Metabolism: Studies on the metabolism of trans-4-phenyl-3-buten-2-one in rats and dogs have shown that the primary metabolic pathway is the reduction of the carbon-carbon double bond, yielding 4-phenyl-2-butanone as the main product detected in the blood. nih.gov This indicates a biological preference for 1,4-reduction.

Biocatalysis: Baker's yeast has been used to reduce various substituted 3-methyl-4-phenyl-3-buten-2-ones, affording the corresponding chiral saturated ketones with excellent stereoselectivity. oup.com This highlights a biocatalytic method for selectively reducing the C=C bond.

Heterogeneous Catalysis: The hydrogenation of 4-phenyl-3-buten-2-one using palladium nanoparticles supported on functionalized hydrochars (Pd@HCh-F) has also been reported, leading to the saturated ketone. researchgate.net

Carbonyl Reduction to Corresponding Alcohols

The selective reduction of the carbonyl group to a hydroxyl group, while leaving the carbon-carbon double bond intact, produces an unsaturated (allylic) alcohol. This is a synthetically valuable transformation that can be challenging because the C=C bond is also susceptible to reduction.

Sodium Borohydride Reduction: A common laboratory method for this transformation is the reduction with sodium borohydride (NaBH4). A procedure for the reduction of (E)-4-phenyl-3-buten-2-one with NaBH4 in ethanol (B145695) at low temperatures yields the corresponding allylic alcohol, (E)-4-phenyl-3-buten-2-ol. orgsyn.org

Catalytic Hydrogenation: While catalytic hydrogenation often reduces the C=C bond, specific catalyst systems have been developed for selective C=O reduction. Gold catalysts supported on iron(III) oxide (Au/Fe2O3) have been shown to hydrogenate trans-4-phenyl-3-buten-2-one to the unsaturated alcohol, 4-phenyl-3-buten-2-ol, with high selectivity. d-nb.inforsc.org This represents a significant achievement in heterogeneous catalysis. rsc.org

Enzymatic Reduction: In addition to C=C bond reduction, enzymatic systems can also target the carbonyl group. Rat liver microsomes, in the presence of NADH or NADPH, can reduce trans-4-phenyl-3-buten-2-one to its corresponding alcohol, trans-4-phenyl-3-buten-2-ol. nih.gov

| Reduction Method | Substrate | Primary Product | Product Type | Reference |

| In Vivo (Rats, Dogs) | trans-4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | Saturated Ketone | nih.gov |

| Baker's Yeast | 3-Methyl-4-phenyl-3-buten-2-one (B155874) | Saturated Ketone | Saturated Ketone | oup.com |

| Au/Fe2O3, H2 | trans-4-Phenyl-3-buten-2-one | 4-Phenyl-3-buten-2-ol | Unsaturated Alcohol | rsc.org |

| NaBH4 | (E)-4-Phenyl-3-buten-2-one | (E)-4-Phenyl-3-buten-2-ol | Unsaturated Alcohol | orgsyn.org |

| Rat Liver Microsomes | trans-4-Phenyl-3-buten-2-one | trans-4-Phenyl-3-buten-2-ol | Unsaturated Alcohol | nih.gov |

Electrochemical Reduction Mechanisms and Product Diversification

Electrochemical methods offer an alternative approach to the reduction of this compound, allowing for product diversification by controlling parameters like electrode potential and pH. The electrochemical reduction of benzalacetone (BDA) has been studied at mercury electrodes. researchgate.net

The process occurs in two distinct, irreversible steps:

First Reduction Step: The initial step involves the reduction of the enone system to the corresponding saturated ketone. This is analogous to the conjugate addition of hydrogen.

Second Reduction Step: At a more negative potential, the saturated ketone formed in the first step is further reduced to the corresponding saturated alcohol. researchgate.net

The mechanism of this reduction is pH-dependent. On the basis of voltammetric studies, it is proposed that the reduction proceeds via a CEEC (Chemical-Electrochemical-Electrochemical-Chemical) mechanism in pH ranges of 2-6, and an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism at pH 6-9. researchgate.net These mechanisms involve a sequence of electron transfers (E) and protonation steps (C). Under certain conditions, electrochemical reduction can also lead to hydrodimerization, where two molecules couple at their β-carbon atoms. researchgate.net

Biocatalytic Reduction Processes

The biocatalytic reduction of this compound and its derivatives is a subject of significant research, offering a green alternative to traditional chemical methods for producing valuable chiral compounds. polimi.itblucher.com.br Enzymes, particularly ene-reductases (ERs) and alcohol dehydrogenases (ADHs), have been employed to achieve stereoselective reductions of both the carbon-carbon double bond and the carbonyl group.

Ene-reductases from the Old Yellow Enzyme (OYE) family are well-known for their ability to asymmetrically reduce activated C=C bonds. nih.gov For instance, the OYE-mediated reduction of (E)-3-methyl-4-phenylbut-3-en-2-one has been shown to produce the saturated ketone (S)-3-methyl-4-phenylbutan-2-one with high enantiomeric excess (ee). polimi.it Specifically, OYE3 from Saccharomyces cerevisiae can yield the (S)-enantiomer with a 98% ee and in quantitative yields. polimi.it The regeneration of the necessary NADPH cofactor for these reactions is often accomplished using a glucose dehydrogenase (GDH) system with glucose as a co-substrate. polimi.it

Furthermore, multi-enzyme cascade reactions have been developed for the synthesis of specific stereoisomers. polimi.it A one-pot process combining an ene-reductase (ER) for the reduction of the C=C double bond and an alcohol dehydrogenase (ADH) for the subsequent reduction of the carbonyl group allows for the synthesis of all four stereoisomers of Muguesia®, an odorous commercial compound. polimi.it This approach is advantageous as it avoids the isolation of the intermediate saturated ketone. polimi.it The choice of ADH is crucial for controlling the stereochemistry of the final alcohol product. polimi.it

The substrate scope of these biocatalytic reductions has been explored. While some enzymes exhibit high activity and selectivity, others, like the double bond reductase from Nicotiana tabacum (NtDBR), have shown no activity towards trans-4-phenyl-3-buten-2-one under tested conditions. nih.govacs.org The reduction of related compounds, such as 4-phenyl-3-butyn-2-one, can also be achieved biocatalytically, first to trans-4-phenyl-3-buten-2-one and then to 4-phenyl-2-butanone. nih.gov

Microorganisms like Mortierella isabellina and Geotrichum candidum have been used to reduce α,β-unsaturated ketones to the corresponding secondary alcohols with high enantiomeric excess (94–99%). researchgate.net In contrast, Rhodotorula rubra primarily yields the optically active saturated ketone. researchgate.net

The use of ionic liquids as a medium for these biocatalytic reductions has also been investigated. blucher.com.brresearchgate.net While some ionic liquids can be tolerated by enzymes, their effect on reaction efficiency and selectivity varies. researchgate.net

Table 1: Biocatalytic Reduction of this compound and Derivatives

| Enzyme/Microorganism | Substrate | Product(s) | Key Findings |

| Ene-reductase (OYE3) from S. cerevisiae | (E)-3-methyl-4-phenylbut-3-en-2-one | (S)-3-methyl-4-phenylbutan-2-one | 98% ee, quantitative yield. polimi.it |

| OYE3 and Alcohol Dehydrogenase (ADH) | (E)-3-methyl-4-phenylbut-3-en-2-one | Stereoisomers of 3-methyl-4-phenylbutan-2-ol | Multi-enzyme cascade for stereoselective synthesis. polimi.it |

| Mortierella isabellina, Geotrichum candidum | 3-methyl-4-phenyl-3-buten-2-one derivatives | Corresponding secondary alcohols | High enantiomeric excess (94–99%). researchgate.net |

| Rhodotorula rubra | 3-methyl-4-phenyl-3-buten-2-one derivatives | Optically active saturated ketones | Major product, with trace amounts of alcohols. researchgate.net |

| Ene-reductase (ENE-107) | 4-phenyl-3-buten-2-one | 4-phenyl-2-butanone | H₂-driven biocatalytic reduction. rsc.orgresearchgate.net |

| Double bond reductase from N. tabacum | trans-4-phenyl-3-buten-2-one | No reduction observed | Enzyme showed no activity towards this substrate. nih.govacs.org |

Cycloaddition Reactions Involving this compound

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. iucr.org The regioselectivity of these [4+2] cycloaddition reactions is a key aspect, influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.comnih.gov

In reactions with unsymmetrical dienes, the substitution pattern on the diene influences the major regioisomer formed. masterorganicchemistry.com For instance, dienes with a substituent at the 1-position tend to yield "ortho" products, while those with a substituent at the 2-position favor the "para" adduct. masterorganicchemistry.com The regiochemical outcome can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. nih.govscielo.org.mx However, in some cases, particularly with highly substituted reactants, the FMO model may not accurately predict the outcome. scielo.org.mx

The Diels-Alder reaction of 4-phenyl-1-phenylsulfonyl-3-buten-2-one with cyclopentadiene, catalyzed by a titanium reagent, has been reported to yield the corresponding endo-cycloadduct. iucr.org The use of chiral catalysts can induce asymmetry in the product, although in some reported cases, a racemic mixture was still obtained despite the use of a chiral catalyst. iucr.org

The use of organocatalysts, such as DABCO-based chiral ionic liquids, has been explored for asymmetric Diels-Alder reactions involving 4-phenyl-3-buten-2-one and cyclopentadiene. nih.gov These catalysts can promote the reaction with high yield and enantioselectivity. nih.gov

Inverse electron demand Diels-Alder reactions, where the diene is electron-deficient and the dienophile is electron-rich, are also possible. nih.gov While this compound is typically considered an electron-poor dienophile, modifications to its structure or the use of specific dienes can lead to this type of reactivity. nih.gov

Table 2: Examples of Diels-Alder Reactions with this compound Derivatives

| Diene | Dienophile | Catalyst/Conditions | Product | Key Findings |

| Cyclopentadiene | 4-Phenyl-1-phenylsulfonyl-3-buten-2-one | Titanium reagent | (5SR,6RS)-6-Phenyl-5-(phenylsulfonylacetyl)bicyclo[2.2.1]hept-2-ene | Formation of the endo-cycloadduct. iucr.org |

| Cyclopentadiene | 4-Phenyl-3-buten-2-one | DABCO-based chiral ionic liquid | Chiral bicyclo[2.2.1]heptene derivative | High yield and enantioselectivity (endo). nih.gov |

| Isoprene | 1-Acetylvinyl arenecarboxylates (related to this compound) | Thermal and catalyzed | Regioselective cycloadducts | Regioselectivity similar to β-unsubstituted olefins. scielo.org.mx |

While less common than [4+2] cycloadditions, [4+1] cycloaddition reactions provide a route to five-membered heterocyclic systems. This type of reaction typically involves the reaction of a 1,3-diene with a species that can provide a single atom, such as a carbene or a nitrene. Although specific examples of [4+1] cycloadditions with this compound are not extensively documented in the provided search results, the general principle involves the butenone system acting as the four-atom component.

Derivatization and Functionalization of the Butenone Scaffold

The synthesis of α'-diazo derivatives of α,β-unsaturated ketones like this compound can be challenging. orgsyn.orgorgsyn.org Standard methods such as the acylation of diazomethane (B1218177) with α,β-unsaturated acid chlorides are often unsuccessful due to competing dipolar cycloaddition reactions. orgsyn.orgscielo.br

A successful strategy is the "deformylative diazo transfer," which involves a two-step process. orgsyn.orgorgsyn.org However, a more refined method, known as "detrifluoroacetylative diazo transfer," has been developed. orgsyn.orgorgsyn.org This procedure involves the trifluoroacetylation of the ketone to form an intermediate α-trifluoroacetyl ketone. orgsyn.org This activated intermediate is then treated with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide or mesyl azide, in the presence of a base to yield the α-diazo ketone. orgsyn.org For example, (E)-1-diazo-4-phenyl-3-buten-2-one has been prepared in good yield (81-86%) using this method. orgsyn.org The choice of the azide reagent can influence the purification method required. orgsyn.org

These α-diazo ketones are valuable synthetic intermediates, used in reactions like cyclopropanation and the Wolff rearrangement. orgsyn.orgorgsyn.org

Table 3: Synthesis of (E)-1-Diazo-4-phenyl-3-buten-2-one

| Method | Reagents | Yield | Notes |

| Detrifluoroacetylative Diazo Transfer | 1. Lithium hexamethyldisilazide, 2,2,2-trifluoroethyl trifluoroacetate (B77799) 2. p-Toluenesulfonyl azide or Mesyl azide, Triethylamine | 81-86% | A robust method for α'-diazo derivatives of α,β-unsaturated ketones. orgsyn.org |

The Mannich reaction is a classic method for the aminoalkylation of a carbon acid, and this compound can serve as the ketone component in this reaction. acs.orgnih.gov The reaction involves the condensation of the ketone with a non-enolizable aldehyde (often formaldehyde, generated in situ from paraformaldehyde) and a primary or secondary amine or its hydrochloride salt. acs.org

A series of Mannich bases of 4-phenyl-3-buten-2-one have been synthesized and investigated for their biological activity. acs.orgacs.org For example, reacting substituted 4-phenyl-3-buten-2-ones with dimethylamine (B145610) hydrochloride or morpholine (B109124) under standard Mannich conditions yields the corresponding Mannich bases. acs.org These can be further reacted, for instance with methyl iodide, to form quaternary ammonium (B1175870) salts. acs.org The synthesis of these adducts is often straightforward, providing a versatile method for functionalizing the butenone scaffold. acs.org These Mannich bases have been explored as a class of antiherpes agents. acs.orgnih.govacs.orgscirp.org

Table 4: Synthesis of Mannich Bases from 4-Phenyl-3-buten-2-one

| Amine | Conditions | Product |

| Morpholine | Standard Mannich conditions | Morpholine Mannich base of 4-phenyl-3-buten-2-one acs.org |

| Dimethylamine Hydrochloride | Standard Mannich conditions | Dimethylamine Mannich base of 4-phenyl-3-buten-2-one acs.org |

Isomerization Phenomena (Geometric and Positional)

The isomerization of this compound is characterized by the transformation into its more thermodynamically stable positional isomer, 4-phenyl-3-buten-2-one. This new isomer can, in turn, exhibit geometric isomerism.

Positional Isomerization

This compound, an α,β-unsaturated ketone with a terminal double bond, readily undergoes isomerization to its conjugated regioisomer, 4-phenyl-3-buten-2-one (also known as benzylideneacetone). This transformation involves the migration of the carbon-carbon double bond to be in conjugation with the carbonyl group, a process that is typically catalyzed by acids or bases. The driving force for this isomerization is the formation of a more stable, extended π-conjugated system.

The less substituted this compound can be viewed as a kinetic product in some syntheses, which can then rearrange to the thermodynamically favored conjugated system of 4-phenyl-3-buten-2-one.

Geometric Isomerism of 4-Phenyl-3-buten-2-one

Once isomerized to 4-phenyl-3-buten-2-one, the compound can exist as two distinct geometric isomers: (E)- and (Z)-isomers (also referred to as trans and cis, respectively). The (E)-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is generally the more stable and predominantly observed form wikipedia.org. The (Z)-isomer is sterically hindered and less common.

Studies on related compounds, such as 4-phenyl-3-buten-2-ol, have shown that isomerization between the Z and E forms can be achieved under acidic conditions (e.g., using H₂SO₄ or HClO₄), with the reaction proceeding towards the more stable E-isomer askfilo.com.

| Isomer Type | Starting Compound | Resulting Isomer(s) | Conditions/Catalyst | Notes |

| Positional | This compound | 4-Phenyl-3-buten-2-one | Acid or Base | Forms a more stable conjugated system. |

| Geometric | (Z)-4-Phenyl-3-buten-2-one | (E)-4-Phenyl-3-buten-2-one | Acid (e.g., H₂SO₄) | The (E) isomer is the thermodynamically favored product. askfilo.com |

Oxidative Transformations of the Enone System

The enone system of this compound, or more commonly its stable isomer 4-phenyl-3-buten-2-one, is susceptible to various oxidative transformations that target the carbon-carbon double bond. Key oxidative pathways include epoxidation and oxidative cleavage. Under many reaction conditions, it is likely that this compound first isomerizes to the more stable 4-phenyl-3-buten-2-one before undergoing oxidation inchem.orgnih.gov.

Epoxidation

The conversion of α,β-unsaturated ketones to α,β-epoxy ketones is a common transformation. For 4-phenyl-3-buten-2-one, this is typically achieved using alkaline hydrogen peroxide, a method known as the Weitz-Scheffer epoxidation nih.govacs.org. The reaction involves the nucleophilic addition of a hydroperoxide anion to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide ring and displace a hydroxide (B78521) ion.

Kinetic studies of the reaction between 4-phenyl-3-buten-2-one and alkaline hydrogen peroxide have determined the rate constant for epoxidation to be 0.22 L·mol⁻¹·s⁻¹ at 25°C in water, yielding 4-phenyl-3,4-epoxy-2-butanone acs.org. Other epoxidation systems, such as using cyclohexylidenebishydroperoxide with aqueous potassium hydroxide in dioxane, have also proven effective, affording the epoxide in high yield nih.gov.

| Oxidizing Agent | Substrate | Product | Yield | Reference(s) |

| Alkaline Hydrogen Peroxide (H₂O₂) | (E)-4-Phenyl-3-buten-2-one | 4-Phenyl-3,4-epoxy-2-butanone | - | acs.org |

| Cyclohexylidenebishydroperoxide / KOH | (E)-4-Phenyl-3-buten-2-one | 4-Phenyl-3,4-epoxy-2-butanone | 86% | nih.gov |

| tert-Butyl hydroperoxide / La-BINOL-Ph₃P=O | 1-Phenyl-3-buten-2-one* | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | ~90% | researchgate.net |

*Note: This is an isomer of the primary subject, included for comparative context.

Oxidative Cleavage

The carbon-carbon double bond of the enone system can be cleaved through various oxidative methods.

Ozonolysis: Ozonolysis is a powerful method for cleaving alkenes iitk.ac.inmasterorganicchemistry.com. Treatment of this compound with ozone (O₃) followed by a workup would lead to the cleavage of the C3=C4 double bond. This reaction is predicted to yield benzophenone (B1666685) and formaldehyde. Similarly, ozonolysis of the isomer 4-phenyl-3-buten-2-one would yield benzaldehyde (B42025) and methylglyoxal.

Cleavage via Epoxide: Under the conditions of alkaline hydrogen peroxide epoxidation, the resulting epoxide, 4-phenyl-3,4-epoxy-2-butanone, can undergo further reaction. It is susceptible to oxidative cleavage by the hydroperoxide ion, which attacks the carbonyl carbon. This leads to a fragmentation reaction that yields benzaldehyde acs.org. The rate for this subsequent cleavage has been reported to be 0.05 L·mol⁻¹·s⁻¹ acs.org. In some cases, over-oxidation can lead to a series of by-products whose formation can be controlled by reaction conditions bath.ac.uk.

| Reaction Type | Substrate | Reagents | Major Product(s) | Notes |

| Ozonolysis (Predicted) | This compound | 1. O₃ 2. Reductive or Oxidative Workup | Benzophenone, Formaldehyde | Cleavage of the C3=C4 double bond. iitk.ac.in |

| Oxidative Cleavage of Epoxide | 4-Phenyl-3,4-epoxy-2-butanone | Alkaline H₂O₂ | Benzaldehyde | Occurs as a subsequent reaction during epoxidation. acs.org |

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic analysis is a fundamental tool for understanding reaction mechanisms, providing quantitative data on reaction speeds and the factors that influence them. For derivatives of this compound, such as 3-phenyl-2-buten-2-yl triflates, kinetic studies have been instrumental in revealing the nature of the intermediates involved.

In the solvolysis of a series of ring-substituted cis- and trans-3-phenyl-2-buten-2-yl triflates, the reaction rates were meticulously measured. sci-hub.se The data demonstrated a significant difference in reactivity between the E and Z isomers, suggesting different mechanistic pathways. A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with a substituent constant (σ), yielded a ρ value of -3.76 for the E-isomers and -1.96 for the Z-isomers. sci-hub.se The large negative ρ value for the E-isomers indicates a substantial buildup of positive charge in the transition state, which is highly sensitive to the electronic effects of the substituents on the phenyl ring. sci-hub.se This kinetic evidence strongly supports the participation of the neighboring aryl group in the rate-determining step for the E-isomers. sci-hub.se

Kinetic studies can also be designed to identify rate-determining steps in other reactions. For instance, monitoring the reaction progress of transformations involving this compound via in-situ spectroscopy (like FTIR or Raman) can help identify key intermediates and the slowest step in the reaction sequence. In the context of reductions using hydride sources like LiAlH4, theoretical studies suggest that the rate-determining step can be the initial single electron transfer to the carbonyl carbon or the dissociation of the metal-hydride bond. nii.ac.jp

| Isomer | Substituent (p-X) | Rate Constant (k, s⁻¹) | Relative Rate |

| E-isomer | OCH₃ | 3.46 x 10⁻³ | 599 |

| CH₃ | 3.94 x 10⁻⁴ | 68 | |

| H | 5.78 x 10⁻⁵ | 1 | |

| Cl | 1.05 x 10⁻⁵ | 0.18 | |

| NO₂ | 3.49 x 10⁻⁷ | 0.006 | |

| Z-isomer | OCH₃ | 5.80 x 10⁻⁶ | 1.1 |

| CH₃ | 1.57 x 10⁻⁶ | 0.3 | |

| H | 5.25 x 10⁻⁷ | 1 | |

| Cl | 2.10 x 10⁻⁷ | 0.4 | |

| NO₂ | 5.80 x 10⁻⁹ | 0.011 |

Table 1: Solvolysis rates of (E)- and (Z)-3-aryl-2-buten-2-yl triflates in 97% TFE at 100°C. The data illustrates the significant anchimeric assistance by the neighboring aryl group in the E-isomers, as seen in their much higher reaction rates compared to the Z-isomers. sci-hub.se

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique that provides unambiguous evidence for bond-forming and bond-breaking events, allowing researchers to trace the path of atoms throughout a reaction. The availability of isotopically labeled versions of 4-phenyl-3-buten-2-one, such as deuterated analogs, facilitates detailed mechanistic studies. musechem.com

For example, using ¹³C-labeled ketones can help track the participation of the carbonyl group in cycloadditions or nucleophilic attacks. By analyzing the position of the ¹³C label in the final product(s) using techniques like NMR or mass spectrometry, the exact atoms involved in the rearrangement or addition can be identified. Similarly, deuterium (B1214612) labeling can elucidate the source and fate of hydrogen atoms in a reaction. In reduction reactions, using a deuterated hydride reagent (e.g., LiAlD₄) and analyzing the position of deuterium in the product can confirm whether a direct hydride transfer occurred and at which position (e.g., 1,2- vs. 1,4-addition).

Deuterated analogs are also crucial as internal standards in quantitative analysis, improving the accuracy of kinetic measurements by correcting for variations during sample preparation and analysis.

Computational Modeling of Transition States and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates that may be too transient to observe experimentally.

DFT calculations can be used to predict the transition states and regioselectivity in reactions involving this compound. For instance, in the context of hydride reductions, computational models have been used to map the entire reaction coordinate for the reduction of a carbonyl group by reagents like LiAlH₄ and LiBH₄. nii.ac.jp These studies can reveal the structure of the transition state, showing, for example, a reactant-like geometry for LiAlH₄ reduction and a product-like geometry for LiBH₄ reduction, which is consistent with the Hammond postulate. nii.ac.jp

Furthermore, quantum chemical studies on benzalacetones (a class of compounds including 4-phenyl-3-buten-2-one) have utilized descriptors like frontier molecular orbital energies (LUMO energy) and electron densities to describe and predict chemical reactivity. researchgate.net These models can help explain the mechanism of interaction between the enone and other molecules, suggesting, for example, that it acts as an electron acceptor in certain reactions. researchgate.net

Role of Proton Transfer in Enone Reduction Pathways

In the context of the Baeyer-Villiger oxidation of (E)-4-phenyl-3-buten-2-one, mechanistic studies propose that an N-oxide catalyst functions as a hydrogen bond acceptor. bath.ac.uk This interaction is thought to facilitate a concerted proton transfer within the addition step of the peracid, highlighting the crucial role of proton shuttling in the reaction mechanism. bath.ac.uk

Comparative Studies of Hydride vs. Electron Transfer Mechanisms

The reduction of α,β-unsaturated ketones like this compound can proceed through fundamentally different mechanisms, primarily categorized as hydride transfer or electron transfer pathways. The specific pathway often depends on the reducing agent, the substrate, and the reaction conditions.

A clear example of this dichotomy is seen in the reduction of (Z)-4-phenyl-3-halo-3-buten-2-ones, close relatives of the title compound, by the yeast Pichia stipitis. researchgate.net In the absence of additives, the reaction proceeds via an electron transfer mechanism. This leads to the dehalogenation of an intermediate, ultimately yielding 4-phenylbutan-2-one. researchgate.net However, when an electron transfer inhibitor such as 1,3-dinitrobenzene (B52904) is added to the reaction mixture, the dehalogenation is suppressed. Under these conditions, the reaction switches to a hydride transfer mechanism, producing the corresponding (2S,3S)-halohydrins with excellent enantiomeric excess. researchgate.net

This demonstrates that a single system can be toggled between two distinct mechanistic pathways by introducing specific inhibitors. Theoretical studies on hydride reductions by reagents like LiAlH₄ further refine this picture, suggesting the essential mechanism involves an initial single electron transfer to the carbonyl carbon, followed by the formation of a hydrogen bridge and subsequent hydrogen transfer, which itself is driven by electron flow. nii.ac.jp This perspective blurs the sharp line between pure hydride and electron transfer, suggesting a continuum of mechanisms where both processes are intimately linked.

| Reaction Condition | Proposed Dominant Mechanism | Key Intermediate | Final Product |

| P. stipitis reduction | Electron Transfer | 3-halo-4-phenylbutan-2-one | 4-phenylbutan-2-one (dehalogenated) |

| P. stipitis reduction with 1,3-dinitrobenzene | Hydride Transfer | (2S,3S)-halohydrin | (2S,3S)-halohydrin |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogenation | Surface-adsorbed species | 4-Phenyl-2-butanone |

Table 2: Comparison of reduction mechanisms and products for 4-phenyl-3-buten-2-one and its derivatives under different conditions. researchgate.netspu.edu.sy

Conclusion

Computational Chemistry and Theoretical Predictions for 3 Phenyl 3 Buten 2 One

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties that govern a molecule's stability and reactivity.

Key aspects of the electronic structure analysis for α,β-unsaturated ketones like benzylideneacetone (B49655) include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic or acidic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com For conjugated systems like benzylideneacetone, the π-conjugation between the phenyl ring, the double bond, and the carbonyl group leads to a delocalized system of electrons, which typically results in a smaller HOMO-LUMO gap compared to non-conjugated analogues. DFT calculations can precisely quantify these energy levels.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity. uni-muenchen.dereadthedocs.io Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the lone pairs on the carbonyl oxygen. researchgate.net Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of nucleophilicity; site of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of electrophilicity; site of electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. irjweb.com |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de |

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry is frequently used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. DFT calculations are particularly effective for predicting Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netnih.gov

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors of atomic nuclei. nih.gov These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of complex spectra or to distinguish between different possible isomers. aps.orgscispace.com Studies on 4-phenyl-3-buten-2-one (B7806413) have shown that DFT calculations can effectively support the interpretation of its NMR data. researchgate.net

Similarly, DFT can be used to perform frequency calculations to predict the vibrational modes of a molecule, which correspond to the peaks observed in an IR spectrum. The calculated frequencies and their intensities can be compared with experimental IR spectra to identify characteristic functional groups, such as the C=O stretch of the ketone and the C=C stretch of the alkene and aromatic ring.

The table below illustrates a conceptual comparison between predicted and experimental spectroscopic data, a common practice for structural validation.

| Spectroscopic Data | Computational Prediction (DFT) | Experimental Validation |

| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon atom. | Experimental chemical shifts from NMR spectroscopy. nist.gov |

| ¹H NMR (δ, ppm) | Calculated chemical shifts for each hydrogen atom. | Experimental chemical shifts from NMR spectroscopy. researchgate.netnist.gov |

| IR (cm⁻¹) | Calculated vibrational frequencies for key functional groups (e.g., C=O, C=C). | Experimental frequencies from IR spectroscopy. nih.gov |

| UV-Vis (nm) | Calculation of electronic transition energies (e.g., via TD-DFT) corresponding to λ_max. | Experimental maximum absorption wavelength from UV-Vis spectroscopy. nist.gov |

Theoretical Studies on Molecular Reactivity and Stereochemical Outcomes

Theoretical studies provide profound insights into the reactivity of molecules, explaining why reactions occur at specific sites and with particular stereochemical outcomes. Frontier Molecular Orbital (FMO) theory is a powerful framework for this analysis. wikipedia.org

For an α,β-unsaturated ketone like benzylideneacetone, the LUMO is typically delocalized over the C=C-C=O system, with significant orbital coefficients on the carbonyl carbon and, crucially, the β-carbon. This distribution explains the susceptibility of these compounds to nucleophilic attack at the β-carbon in a conjugate addition (Michael addition) reaction. sciforum.netresearchgate.net The MEP map complements this by showing a positive potential in this region. The HOMO, often localized on the phenyl ring and the carbonyl oxygen, indicates the most probable sites for attack by electrophiles.

Beyond predicting sites of reactivity, DFT is used to model entire reaction pathways. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed. This allows chemists to understand the mechanism of a reaction and predict its feasibility and selectivity. For instance, in reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), DFT can calculate the energy barriers for the pathways leading to each isomer. A lower energy barrier for one pathway indicates that the corresponding product will be formed faster and is therefore the kinetically favored product. This approach is invaluable for understanding and predicting the stereochemical outcomes of reactions involving chiral catalysts or substrates.

Computational Design and Optimization of Catalytic Cycles

Computational chemistry has become an indispensable tool in the field of catalysis, enabling the rational design and optimization of catalytic cycles before extensive experimental work is undertaken. nih.govucr.edu DFT calculations are used to elucidate the detailed mechanisms of catalytic reactions involving substrates like α,β-unsaturated ketones. umn.edu

The process typically involves these steps:

Proposing a Mechanism: A plausible catalytic cycle is proposed based on known chemical principles. For a palladium-catalyzed reaction, this might include steps like oxidative addition, migratory insertion, and reductive elimination. chemrxiv.org

Locating Stationary Points: DFT is used to find the lowest-energy structures (geometries) for all species involved in the cycle, including the catalyst, substrate, intermediates, and products. Crucially, the structures of the transition states that connect these intermediates are also calculated.

Calculating the Energy Profile: Single-point energy calculations are performed on the optimized geometries to create a reaction coordinate diagram. This profile shows the relative energies of all species in the cycle and reveals the energy barriers (activation energies) for each step.

Identifying the Rate-Determining Step: The step with the highest energy barrier in the profile is identified as the rate-determining step (RDS), as it is the kinetic bottleneck for the entire catalytic cycle. chemrxiv.org

Catalyst Optimization: By understanding the mechanism and the RDS, researchers can computationally model modifications to the catalyst, such as changing the ligands. These "in silico" experiments can predict how such changes will affect the energy barriers of key steps, guiding the design of more efficient or selective catalysts. For example, DFT studies have been used to understand how the choice of ligand controls the regioselectivity in the arylation of α,β-unsaturated ketones. chemrxiv.org Similarly, computational models have been developed for the cross-aldol condensation to produce benzylideneacetone, helping to explain how catalyst structure influences activity. rsc.org

This computational approach accelerates the discovery of new catalysts and the optimization of existing ones, reducing the time and resources required for experimental screening.

Catalysis in the Chemical Transformations of 3 Phenyl 3 Buten 2 One

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. nih.gov For α,β-unsaturated ketones like the isomeric 4-phenyl-3-buten-2-one (B7806413), transition metal complexes are particularly effective for selective hydrogenation and isomerization reactions. youtube.comtcichemicals.comrsc.org

One of the primary selective transformations is the chemoselective hydrogenation of the carbon-carbon double bond, leaving the carbonyl group intact. Research on the hydrogenation of trans-4-phenyl-3-buten-2-one using the hydrido ruthenium triphenylphosphine (B44618) complex, H₂Ru(CO)₂(PPh₃)₂, has demonstrated this capability. researchgate.net In this system, the C=C double bond is preferentially hydrogenated with high chemoselectivity, suggesting a mechanism where the rate-determining step involves the interaction between the alkene moiety and the metal-hydrido bond. researchgate.net This selective reduction yields the corresponding saturated ketone, 4-phenyl-2-butanone.

Another significant transformation achievable through homogeneous catalysis is double bond isomerization. polimi.itresearchgate.netrsc.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, can facilitate the migration of the double bond within the butene chain. polimi.it This allows for the conversion between different isomers, which can be a critical step in multi-step syntheses. The mechanism of these reactions can vary, often involving intermediate π-allyl(hydrido)metal complexes or sigmatropic hydrogen shifts within a π-olefin metal complex. rsc.org

| Catalyst System | Substrate | Transformation | Key Findings |

| H₂Ru(CO)₂(PPh₃)₂ | trans-4-Phenyl-3-buten-2-one | Chemoselective Hydrogenation | Preferential hydrogenation of the C=C double bond with 92.4% selectivity at 100 °C. researchgate.net |

| PdCl₂ Complex | Allyl phenyl ethers | Isomerization | Quantitative conversion to prop-1-enyl ethers, demonstrating sensitivity to steric effects. rsc.org |

Heterogeneous Catalysis and Catalyst Design

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their stability and ease of separation from the reaction mixture. For the transformations involving 3-phenyl-3-buten-2-one, several classes of heterogeneous catalysts are prominent.

Zeolites are microporous aluminosilicates that serve as highly effective solid acid catalysts. nih.gov Their well-defined pore structures and tunable acidity make them ideal for shape-selective reactions, including condensation reactions used to synthesize α,β-unsaturated ketones. researchgate.netmdpi.com The synthesis of (E)-4-phenyl-3-buten-2-one can be achieved through the reaction of styrene (B11656) and acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. google.com This type of catalyst, which possesses both Brønsted and Lewis acid sites, facilitates the condensation process. researchgate.net Studies have shown that a mesoporous aluminosilicate with a SiO₂/Al₂O₃ molar ratio of 80 can achieve high conversion and selectivity under specific temperature and reactant ratios. google.com

| Catalyst | Reactants | Temperature (°C) | Styrene Conversion (%) | Product Selectivity (%) |

| Mesoporous Aluminosilicate (SiO₂/Al₂O₃ = 80) | Styrene, Acetic Anhydride | 120-130 | 95.6 | 86.7 |

Data sourced from a patented production method for (E)-4-phenyl-3-buten-2-one. google.com

Noble metal nanoparticles (NMNPs), such as those made of gold (Au), platinum (Pt), and palladium (Pd), are highly active catalysts for a wide range of oxidation and reduction reactions. mdpi.commdpi.com Their high surface-area-to-volume ratio and unique electronic properties contribute to their catalytic efficacy. dntb.gov.ua These catalysts are typically dispersed on high-surface-area supports like titania (TiO₂), alumina (B75360) (Al₂O₃), or zeolites to enhance stability and activity. mdpi.comnih.gov

In the context of this compound, NMNPs can be employed for selective reductions. Supported gold nanoparticles, for instance, are highly effective in the transfer hydrogenation of various functional groups. nih.gov While specific studies on the oxidation or reduction of this compound are not prevalent, the known reactivity of these catalysts suggests they can selectively reduce either the C=C double bond or the C=O group depending on the metal, support, and reaction conditions. For example, Au/TiO₂ catalysts have shown excellent chemoselectivity in the reduction of nitro groups while leaving other reducible moieties like esters and halogens untouched, highlighting their potential for precise chemical transformations. nih.gov

Raney Nickel is a versatile, fine-grained nickel catalyst widely used for the hydrogenation of various organic compounds. researchgate.net It is particularly effective for reducing compounds with multiple unsaturated functionalities, such as α,β-unsaturated ketones. mdpi.com When applied to this compound, Raney Nickel can catalyze the hydrogenation of either the carbon-carbon double bond, the carbonyl group, or both, depending on the reaction conditions.

Selective C=C Hydrogenation : Under milder conditions, the C=C double bond can be selectively reduced to yield the saturated ketone, 3-phenyl-2-butanone.

Selective C=O Hydrogenation : Under different conditions, the carbonyl group can be selectively reduced to the corresponding allylic alcohol, 3-phenyl-3-buten-2-ol.

Complete Hydrogenation : Under more forcing conditions (higher hydrogen pressure and temperature), both functional groups can be reduced to produce the saturated alcohol, 3-phenyl-2-butanol.

The high activity of Raney Nickel stems from its porous structure and large surface area, which contains adsorbed hydrogen from its activation process. mdpi.com While it is a powerful catalyst, controlling its selectivity can be a challenge and often requires careful optimization of process parameters such as temperature, pressure, and solvent. researchgate.net

Biocatalysis for Enantioselective and Regioselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. researchgate.netmdpi.com For substrates like this compound, enzymes offer unparalleled control over enantioselectivity and regioselectivity, which is crucial for the synthesis of chiral molecules. nih.gov

Ene-reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C bonds. nih.govalmacgroup.combohrium.com These enzymes exhibit high regioselectivity, reducing the double bond while leaving the carbonyl group untouched. Research has shown that NAD(P)H-dependent alkenal/one oxidoreductase (AO) can catalyze the complete reduction of the α,β-double bond of trans-4-phenyl-3-buten-2-one (benzylidene acetone) to produce the corresponding saturated ketone. researchgate.net

Furthermore, multi-enzyme cascade reactions can be designed to create multiple stereocenters with high precision. An example is the synthesis of stereoisomers of a commercial odorant from (E)-3-methyl-4-phenylbut-3-en-2-one, a close analog of the title compound. polimi.it This process combines an ene-reductase (OYE3) for the initial stereoselective reduction of the C=C bond, followed by an alcohol dehydrogenase (ADH) for the subsequent reduction of the ketone, creating two adjacent chiral centers with high diastereoselectivity. polimi.it The choice of ADH allows for the synthesis of specific diastereomers (syn or anti). This one-pot, two-step cascade demonstrates the power of biocatalysis to build molecular complexity efficiently. polimi.it

| Enzyme(s) | Substrate | Transformation | Product(s) | Key Features |

| Alkenal/one oxidoreductase (AO) | trans-4-Phenyl-3-buten-2-one | Regioselective C=C Reduction | 4-Phenyl-2-butanone | Complete reduction of the double bond; carbonyl group is not reduced. researchgate.net |

| Ene-reductase (OYE3) + Alcohol Dehydrogenase (PLADH or READH) | (E)-3-Methyl-4-phenylbut-3-en-2-one | Enantio- and Diastereoselective Reduction Cascade | (2R,3S)- or (2S,3S)-3-Methyl-4-phenylbutan-2-ol | One-pot creation of two stereocenters with high stereochemical control. polimi.it |

Advanced Spectroscopic Characterization in Research on 3 Phenyl 3 Buten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for confirming the precise atomic connectivity of 3-Phenyl-3-buten-2-one. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon-13 spectra, researchers can verify the unique structural arrangement of the phenyl group and the acetyl group attached to the same carbon of a terminal double bond.

Proton (¹H) NMR Studies

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for identifying the carbonyl carbon of the ketone, the two sp² hybridized carbons of the double bond, the sp² carbons of the phenyl ring, and the methyl carbon. While PubChem lists the existence of a ¹³C NMR spectrum for this compound, the specific chemical shift data from primary research literature is not publicly available. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for identifying the strong absorption band of the non-conjugated carbonyl (C=O) group, typically found around 1715 cm⁻¹, and the stretching vibration of the terminal C=C double bond. While a vapor phase IR spectrum is noted to exist, specific, detailed research findings enumerating the vibrational frequencies from either IR or Raman analysis of this compound are not available in the surveyed literature. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The analysis of this compound confirms its molecular formula, C₁₀H₁₀O, corresponding to a molecular weight of approximately 146.19 g/mol . nih.gov

The electron ionization mass spectrum shows a distinct molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern provides key structural evidence. A prominent peak is observed at m/z = 103, which results from the cleavage of the acetyl group (CH₃CO•). This fragmentation is characteristic of a methyl ketone and produces a stable resonance-stabilized cation. Another significant fragment appears at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺). The presence of the phenyl group is indicated by fragments typical of an aromatic ring, such as at m/z = 77 (phenyl cation, [C₆H₅]⁺).

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) | High |

| 103 | [M - CH₃CO]⁺ | High |

| 77 | [C₆H₅]⁺ | Medium |

Data interpreted from NIST Mass Spectrometry Data Center records referenced by PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Insights

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the primary chromophores are the phenyl group and the carbonyl group. Unlike its isomer 4-phenyl-3-buten-2-one (B7806413), the double bond is not in conjugation with the carbonyl group, which significantly affects its electronic spectrum. The spectrum would be expected to show absorptions characteristic of an isolated phenyl ring (around 254 nm) and the n→π* transition of the isolated ketone group. However, specific research findings detailing the experimental λmax and molar absorptivity values for this compound are not present in the available scientific literature.

Role of 3 Phenyl 3 Buten 2 One As a Synthetic Building Block

Precursor in the Development of Complex Organic Molecules

The inherent reactivity of 3-Phenyl-3-buten-2-one makes it an excellent starting material for the synthesis of more elaborate organic structures. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a variety of nucleophilic addition reactions, which are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

One of the primary transformations that this compound undergoes is the Michael addition , or conjugate addition, where a soft nucleophile attacks the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for extending the carbon skeleton and introducing a wide range of substituents.

Table 1: Examples of Michael Acceptors and Donors in the Context of this compound

| Michael Acceptor | Michael Donor (Nucleophile) | Resulting Adduct |

| This compound | Enolates (from ketones, esters) | 1,5-Dicarbonyl compound |

| This compound | Organocuprates (Gilman reagents) | β-Alkylated/Arylated ketone |

| This compound | Amines | β-Amino ketone |

| This compound | Thiols | β-Thioether ketone |

Furthermore, this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction , where it can act as a dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with a conjugated diene, leading to the formation of a six-membered ring, a common motif in many natural products and complex molecules.

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural framework of this compound is a valuable precursor for the synthesis of various scaffolds found in medicinally important compounds. Its derivatives have been explored for a range of biological activities. The core structure can be readily modified to generate libraries of compounds for drug discovery programs.

The reduction of the double bond and/or the carbonyl group of this compound and its derivatives can lead to saturated ketones, alcohols, and alkanes, which are common substructures in many pharmaceutical agents. For instance, the selective reduction of the carbon-carbon double bond yields 3-phenylbutan-2-one, while the reduction of the carbonyl group produces 3-phenyl-3-buten-2-ol. These transformations provide access to chiral centers, which are crucial for the biological activity of many drugs.

Table 2: Potential Pharmaceutical Scaffolds Derived from this compound

| Starting Material | Reaction Type | Intermediate/Scaffold | Potential Therapeutic Area |

| This compound | Michael Addition | 1,5-Dicarbonyl compounds | Anticonvulsants, Anti-inflammatory |

| This compound | Heterocyclic Synthesis | Pyrimidines, Pyrazoles | Anticancer, Antimicrobial |

| This compound | Reduction | Chiral alcohols/ketones | Cardiovascular, CNS disorders |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable precursor for their synthesis. The dicarbonyl functionality, which can be generated from this compound via reactions like the Michael addition, is a key synthon for the construction of various heterocycles.

For example, the reaction of the 1,5-dicarbonyl adducts derived from this compound with hydrazine (B178648) derivatives can yield pyrazoles. Similarly, reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. These heterocyclic systems are prevalent in a vast number of marketed drugs.

Table 3: Synthesis of Heterocycles from this compound Derivatives

| This compound Derivative | Reagent | Heterocyclic Product |

| 1,5-Dicarbonyl adduct | Hydrazine | Pyrazole |

| 1,5-Dicarbonyl adduct | Hydroxylamine | Isoxazole |

| 1,5-Dicarbonyl adduct | Amidines/Urea | Pyrimidine |

| β-Amino ketone | --- | Dihydropyridinone |

Participation in Cascade and Multicomponent Reactions for Molecular Complexity

In the pursuit of synthetic efficiency and molecular complexity, cascade (or tandem) and multicomponent reactions are powerful strategies. This compound, with its multiple reactive sites, is an ideal substrate for such processes. These reactions allow for the formation of several bonds in a single operation, avoiding the isolation of intermediates and thus saving time and resources.

A hypothetical cascade reaction involving this compound could begin with a Michael addition, followed by an intramolecular aldol (B89426) condensation, leading to the rapid construction of a cyclic system.

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, can also effectively utilize this compound. For instance, a Biginelli-type reaction could potentially incorporate the this compound scaffold to produce dihydropyrimidinones, which are known for their diverse biological activities. While specific examples for this compound are not extensively documented, its structural motifs are analogous to substrates commonly used in these complexity-building reactions.

Photochemistry of Enone Systems, Including 3 Phenyl 3 Buten 2 One

Photoinduced Isomerization Processes

The photochemistry of enone systems, such as 3-phenyl-3-buten-2-one, is characterized by a variety of isomerization processes upon absorption of light. While direct studies on this compound are not extensively documented, the behavior of analogous α,β-unsaturated ketones, including chalcones and other phenyl-substituted enones, provides significant insight into the expected photochemical transformations. The primary photoinduced isomerization processes for these systems include cis-trans isomerization and photodimerization.

E/Z (cis-trans) isomerization is a fundamental photochemical reaction for compounds with a carbon-carbon double bond. For α,β-unsaturated ketones, this process typically involves excitation to a triplet π-π* state. magadhmahilacollege.org Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. In this triplet state, the rotation around the C=C bond is facilitated, leading to a mixture of E and Z isomers upon relaxation to the ground state. The composition of the photostationary state, the equilibrium mixture of isomers under irradiation, is dependent on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.

Another significant photoinduced process for enones is photodimerization, which can occur via a [2+2] cycloaddition reaction. This reaction is also believed to proceed through a triplet excited state, particularly for cyclic enones. magadhmahilacollege.org The photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, in the crystalline solid state has been shown to yield a specific stereoisomer, the β-truxinic dimer, in a highly efficient and stereospecific manner. mdpi.com This topological control is dictated by the packing of the molecules in the crystal lattice. In solution, a mixture of different cyclobutane (B1203170) stereoisomers can be expected. For this compound, four possible cyclobutane photodimers could be formed: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail.

In some cases, α,β-unsaturated ketones that are considered "photochemically inert" can undergo deconjugation to form β,γ-unsaturated ketones through a photoenolization mechanism in the presence of a mild base. rsc.org This process involves the formation of a dienol intermediate, which can then be protonated at the α-carbon to yield the deconjugated ketone.

Table 1: Potential Photoinduced Isomerization Products of this compound

Photodissociation Dynamics of Enone Radicals

The study of the photodissociation dynamics of enone radicals provides fundamental information on their stability and fragmentation pathways. While specific experimental data on the photodissociation of the this compound radical is limited, general principles of radical cation fragmentation observed in mass spectrometry and atmospheric chemistry studies of related α,β-unsaturated ketones can be applied to predict its behavior. libretexts.orgcopernicus.org

Upon ionization, for instance in a mass spectrometer, an enone like this compound would form a radical cation. The subsequent fragmentation of this radical cation is driven by the formation of stable neutral molecules and new, more stable radical cations or cations. Two common fragmentation pathways for carbonyl compounds are α-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com

α-Cleavage: This process involves the breaking of a bond adjacent to the carbonyl group. For the radical cation of this compound, this could involve the cleavage of the bond between the carbonyl carbon and the adjacent methyl group or the bond between the carbonyl carbon and the vinyl carbon. Cleavage of the C-C bond alpha to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the intramolecular transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond to eliminate a neutral alkene. Given the structure of this compound, a classic McLafferty rearrangement is not expected. However, other types of rearrangements involving hydrogen transfer are possible.

In the context of atmospheric chemistry, the reaction of α,β-unsaturated ketones with hydroxyl radicals can lead to the formation of various oxygenated radical intermediates. copernicus.org The subsequent photodissociation of these radicals would depend on their specific structure and the wavelength of light. The dissociation is likely to proceed through the lowest energy barrier pathway, leading to the formation of stable products.

Table 2: Predicted Fragmentation Pathways for the this compound Radical Cation

Photoelectrochemical Degradation Studies: Methodological Aspects

Photoelectrochemical (PEC) degradation is an advanced oxidation process that combines photocatalysis with an electrochemical process to enhance the degradation of organic pollutants. mdpi.comelsevierpure.com This method is particularly effective due to the efficient separation of photogenerated electron-hole pairs by an external bias potential, which minimizes recombination and increases the quantum yield of the degradation process. proquest.com

A typical experimental setup for the photoelectrochemical degradation of an organic compound like this compound would consist of a three-electrode electrochemical cell. This cell would contain a working electrode (a semiconductor photoanode), a counter electrode (typically platinum), and a reference electrode (such as Ag/AgCl or a saturated calomel (B162337) electrode). The electrolyte would be an aqueous solution containing the target organic pollutant.

The photoanode is a crucial component of the PEC system. It is typically made of a semiconductor material with a suitable bandgap to absorb light in the UV or visible region, such as TiO₂, ZnO, or BiFeO₃. mdpi.comproquest.com Upon illumination, electron-hole pairs are generated in the semiconductor. The applied positive bias potential drives the electrons to the counter electrode via an external circuit, while the holes migrate to the surface of the photoanode.

These holes are powerful oxidizing agents that can directly oxidize the organic molecules adsorbed on the semiconductor surface. Alternatively, the holes can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic compounds. elsevierpure.com

The progress of the degradation is monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is often used to measure the concentration of the parent compound over time, allowing for the determination of degradation kinetics. Total organic carbon (TOC) analysis provides information on the extent of mineralization of the organic compound to CO₂, water, and inorganic ions. Intermediate products can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to elucidate the degradation pathway.

Table 3: Methodological Parameters in Photoelectrochemical Degradation Studies

Future Directions and Emerging Research Areas for 3 Phenyl 3 Buten 2 One

Exploration of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes has driven research towards sustainable methods for synthesizing 3-Phenyl-3-buten-2-one and related α,β-unsaturated ketones. A significant focus is the replacement of hazardous solvents and reagents with greener alternatives.

One promising approach involves the use of aqueous media for condensation reactions. For instance, the synthesis of β-aryl enones has been successfully achieved in a mixture of water and isopropanol (B130326) at room temperature, utilizing a CoCr₂O₄-HNT catalyst. This method offers advantages in terms of reduced volatile organic compound (VOC) emissions and simplified reaction conditions.

Another avenue of green synthesis is the exploration of alternative precursors and catalysts. A notable example is the synthesis of (E)-4-phenyl-3-buten-2-one from styrene (B11656) and acetic anhydride (B1165640). google.com This reaction employs a mesoporous aluminosilicate (B74896) catalyst, which is a solid acid catalyst that can be easily recovered and reused, minimizing waste. google.com The conditions for this synthesis are summarized in the table below.

| Catalyst | Reactant Ratio (Styrene:Acetic Anhydride) | Temperature (°C) | Catalyst Loading (wt%) | Styrene Conversion (%) | Product Selectivity (%) |

| Mesoporous Aluminosilicate (SiO₂/Al₂O₃=80) | 1:2-4 | 120-130 | 10-50 | 95.6 | 86.7 |

This table illustrates the reaction conditions for the synthesis of (E)-4-phenyl-3-buten-2-one using a sustainable catalytic approach. google.com

These examples highlight a clear trend towards developing synthetic protocols for this compound that are not only efficient but also align with the principles of green chemistry, focusing on recyclable catalysts, safer solvents, and atom economy.

Development of Highly Enantioselective Catalytic Systems

The synthesis of chiral molecules with a high degree of enantiomeric purity is a significant challenge in modern organic chemistry. For derivatives of this compound, which can possess chiral centers upon reduction, the development of highly enantioselective catalytic systems is a key research area.

A significant advancement in this field is the use of biocatalysts, particularly enzymes, to achieve high stereoselectivity. For example, a multi-enzyme cascade reaction has been developed for the stereoselective synthesis of the odorous (3S)-stereoisomers of a related compound, (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it This system utilizes an ene-reductase (ER) from the Old Yellow Enzyme (OYE) family for the enantioselective reduction of the carbon-carbon double bond, followed by the reduction of the carbonyl group by an alcohol dehydrogenase (ADH). polimi.it

The process demonstrates excellent chemoselectivity and produces the desired stereoisomers in high yields. polimi.it The productivity of this biocatalytic cascade is detailed in the table below.

| Enzyme Cascade | Substrate Concentration (g/L) | Reaction Time (h) | Productivity (g/L/d) |

| OYE3-PLADH | 5 | 48 | 4.8 |

| OYE3-READH | 5 | 48 | 4.4 |

This table shows the productivity of the multi-enzyme cascade for the synthesis of chiral alcohols from an analogue of this compound, highlighting the efficiency of this enantioselective biocatalytic system. polimi.it

Future research will likely focus on expanding the library of chiral catalysts, including both biocatalysts and synthetic organometallic complexes, to afford access to all possible stereoisomers of this compound derivatives with high enantiomeric excess.

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The optimization of chemical reactions and the assurance of safety and quality rely on a thorough understanding of reaction kinetics and mechanisms. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound is an emerging area of research.

Techniques such as High-Pressure Fourier Transform Infrared (HP-FTIR) and High-Pressure Nuclear Magnetic Resonance (HP-NMR) spectroscopy have proven invaluable for studying catalytic reactions under relevant process conditions. researchgate.net These methods can provide detailed information on the concentration of reactants, intermediates, and products as a function of time. researchgate.net For instance, in situ Raman spectroscopy has been used to identify and quantify organometallic intermediates in complex catalytic cycles. researchgate.net

While specific applications to the synthesis of this compound are not yet widely reported, the principles are directly transferable. For example, monitoring the aldol (B89426) condensation reaction for its synthesis could allow for precise control over reaction endpoints, minimizing the formation of byproducts and optimizing yield. The potential applications of these techniques are outlined below:

| Spectroscopic Technique | Potential Application in this compound Synthesis | Information Gained |

| HP-FTIR | Monitoring the disappearance of carbonyl stretches of reactants and the appearance of the product's conjugated system. | Reaction kinetics, catalyst activity and stability. |

| HP-NMR | Tracking the conversion of starting materials to products through changes in proton and carbon chemical shifts. | Mechanistic insights, identification of transient intermediates. |